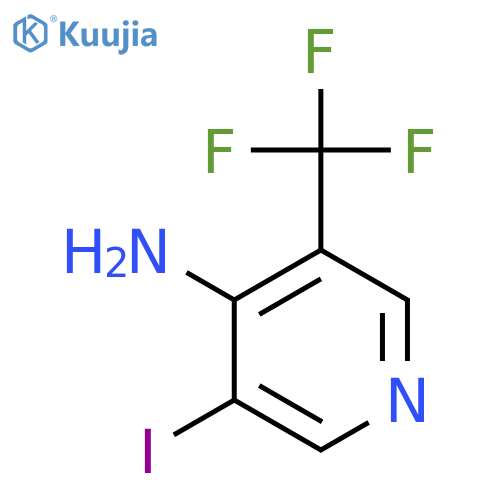

Cas no 1805097-75-9 (4-Amino-3-iodo-5-(trifluoromethyl)pyridine)

1805097-75-9 structure

商品名:4-Amino-3-iodo-5-(trifluoromethyl)pyridine

CAS番号:1805097-75-9

MF:C6H4F3IN2

メガワット:288.009043693542

CID:4803383

4-Amino-3-iodo-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-iodo-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C6H4F3IN2/c7-6(8,9)3-1-12-2-4(10)5(3)11/h1-2H,(H2,11,12)

- InChIKey: HZGMAGCPXFCFNJ-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=CC(C(F)(F)F)=C1N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 161

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-Amino-3-iodo-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029014807-250mg |

4-Amino-3-iodo-5-(trifluoromethyl)pyridine |

1805097-75-9 | 95% | 250mg |

$1,029.00 | 2022-04-01 | |

| Alichem | A029014807-1g |

4-Amino-3-iodo-5-(trifluoromethyl)pyridine |

1805097-75-9 | 95% | 1g |

$2,837.10 | 2022-04-01 |

4-Amino-3-iodo-5-(trifluoromethyl)pyridine 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1805097-75-9 (4-Amino-3-iodo-5-(trifluoromethyl)pyridine) 関連製品

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量